molecular formula C19H27FN2O2S B2938483 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide CAS No. 2415565-59-0

3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide

Cat. No. B2938483
CAS RN: 2415565-59-0
M. Wt: 366.5
InChI Key: AWYKWCPYGDECJQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Mechanism of Action

3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is a selective inhibitor of the protein kinase BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. The inhibition of BTK by 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide has been shown to have significant biochemical and physiological effects in various scientific research studies. The compound has been observed to selectively inhibit BTK, which leads to the suppression of the immune response. The inhibition of BTK by 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide can also lead to the reduction of the production of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide in lab experiments include its selective inhibition of BTK, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders. The compound has also shown promising results in the treatment of B-cell malignancies. However, the limitations of using 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide in lab experiments include its potential toxicity and the need for careful handling of the reagents and reaction conditions during the synthesis process.

Future Directions

There are several future directions for the research and development of 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide. One of the significant directions is the exploration of its potential applications in the treatment of autoimmune diseases and inflammatory disorders. The compound can also be further studied for its potential use in the treatment of B-cell malignancies. Additionally, the synthesis method of 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide can be optimized to improve the yield and purity of the final product. Overall, the future directions for 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide research are promising, and further studies can lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is a chemical compound that has shown significant potential in various scientific research applications. The compound's selective inhibition of BTK can be beneficial in the treatment of autoimmune diseases, inflammatory disorders, and B-cell malignancies. The synthesis method of 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is a multi-step process that requires careful handling of the reagents and reaction conditions. Further studies can lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide involves the reaction of 2-fluoroaniline with 4-thiomorpholin-4-yloxan-4-ylmethylchloride in the presence of a base. The resulting intermediate is then treated with propionyl chloride to obtain the final product. The synthesis method of 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is a multi-step process that requires careful handling of the reagents and reaction conditions.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been observed that the selective inhibition of BTK by 3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

3-(2-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-11-24-12-8-19)22-9-13-25-14-10-22/h1-4H,5-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYKWCPYGDECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide

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